

2-(trimethylsilyl)thiazole CAS number 79265-30-8

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Compound of Interest

Compound Name: 2-(Trimethylsilyl)thiazole

Cat. No.: B1297445

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An In-depth Technical Guide to 2-(trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(trimethylsilyl)thiazole (2-TST), identified by CAS number 79265-30-8, is a versatile and stable organosilicon reagent that has become an invaluable tool in modern organic synthesis. It serves as a practical and effective substitute for the less stable 2-lithiothiazole, enabling the introduction of substituents at the C-2 position of the thiazole ring under mild conditions. Its primary utility lies in its function as a formyl anion equivalent, facilitating one-carbon homologation of aldehydes, a critical transformation in the synthesis of complex molecules, including carbohydrates and sphingosines.^[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

2-(trimethylsilyl)thiazole is a clear, colorless to slightly yellow liquid with a pungent odor.^{[2][3]} It is sensitive to moisture and should be handled accordingly.^{[3][4]} Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	79265-30-8	[4]
Molecular Formula	C ₆ H ₁₁ NSSi	[4]
Molecular Weight	157.31 g/mol	[4]
Boiling Point	56-57 °C at 10 mmHg	[2] [4]
Density	0.985 g/mL at 25 °C	[2] [4]
Refractive Index (n ²⁰ /D)	1.497	[4]
Flash Point	62 °C (135 °F)	[4]
Solubility	Immiscible in water; very soluble in THF	[2] [4]
Storage Temperature	2-8°C, under inert atmosphere (Argon)	[4] [5] [6]

Synthesis of 2-(trimethylsilyl)thiazole

The most practical and convenient multigram preparation of **2-(trimethylsilyl)thiazole** starts from 2-bromothiazole. The synthesis involves a halogen-metal exchange followed by quenching with an electrophilic silicon source.

Experimental Protocol: Synthesis from 2-Bromothiazole

This protocol is based on the widely adopted method for preparing 2-TST.[\[1\]](#)

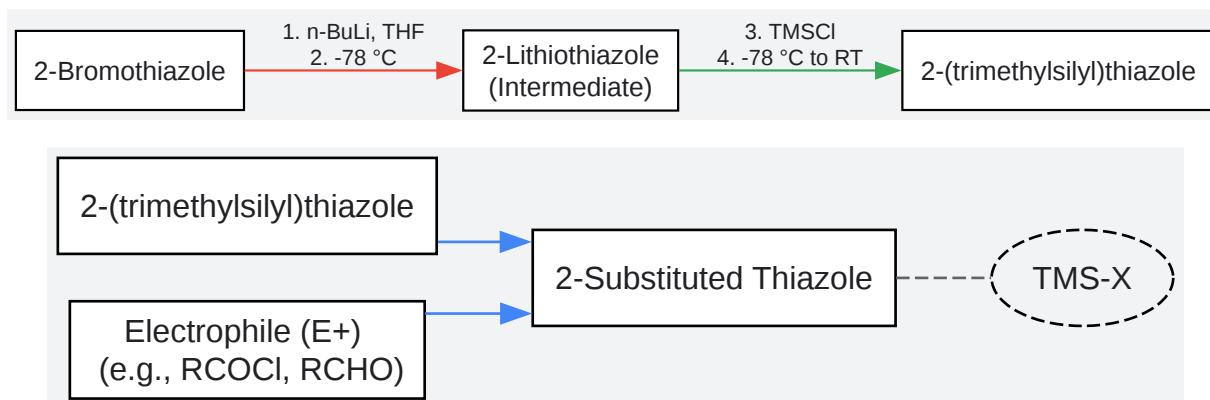
Materials:

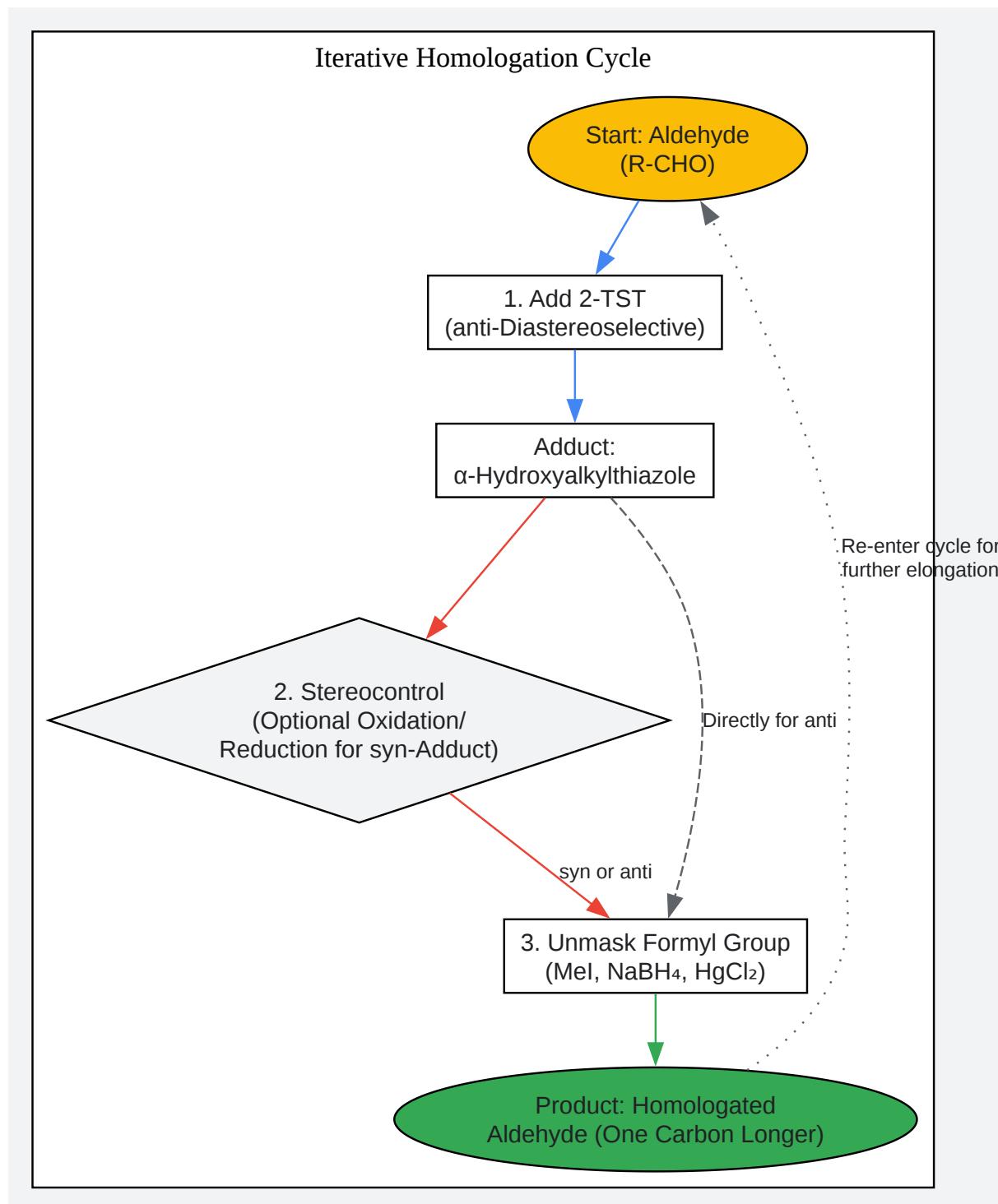
- 2-Bromothiazole
- n-Butyllithium (n-BuLi) in hexanes
- Chlorotrimethylsilane (TMSCl)
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-bromothiazole in anhydrous THF at -78°C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium in hexanes dropwise.
- Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.
- Quench the reaction by adding chlorotrimethylsilane at -78°C .
- Allow the reaction mixture to warm slowly to room temperature.
- Upon reaction completion, wash the mixture with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Remove the solvent via decompression evaporation.
- Purify the residue by vacuum distillation (e.g., $56\text{--}57^\circ\text{C}$ at 10 mmHg) to yield **2-(trimethylsilyl)thiazole** as a colorless oil.^{[1][4]}



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